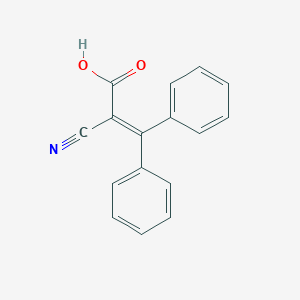
Ácido 2-ciano-3,3-difenilacrílico
Descripción general
Descripción
2-Cyano-3,3-diphenylacrylic acid is a compound belonging to the class of α,β-unsaturated carboxylic acids. It is a primary metabolite of Octocrylene, an organic sunscreen that functions by absorbing UVB radiation and short UVA wavelengths. This compound is commonly utilized in cosmetics for sun protection .
Aplicaciones Científicas De Investigación
2-Cyano-3,3-diphenylacrylic acid finds applications in various fields:
Metabolomics: It is used to study metabolic pathways and the effects of UV filters on human health.
Cosmetics: As a metabolite of Octocrylene, it is used in sunscreens and other cosmetic products for UV protection.
Cancer Research: It is utilized in research to study its effects on cancer cells and potential therapeutic applications.
Mecanismo De Acción
Target of Action
2-Cyano-3,3-diphenylacrylic acid (CDA) is a primary metabolite of Octocrylene . Octocrylene is an organic sunscreen that functions by absorbing UVB radiation and short UVA wavelengths, commonly utilized in cosmetics for sun protection .
Mode of Action
The compound’s mode of action is primarily through its interaction with UV radiation. As a metabolite of Octocrylene, CDA contributes to the absorption of UVB radiation and short UVA wavelengths .
Biochemical Pathways
Within the human body, Octocrylene, a non-polar compound, undergoes metabolism to become a water-soluble metabolite 2-cyano-3,3-diphenylacrylic acid . This transformation allows the compound to be excreted through the kidneys .
Pharmacokinetics
The pharmacokinetics of CDA involves its systemic availability after dermal exposure . It exhibits prolonged systemic availability, which may accumulate in the body . The compound is excreted through the kidneys .
Result of Action
The result of CDA’s action is its contribution to the protective effects of Octocrylene-based sunscreens. By absorbing UVB radiation and short UVA wavelengths, it helps prevent skin damage caused by UV radiation .
Action Environment
The action of CDA is influenced by environmental factors such as sunlight exposure. Its efficacy as a UV-absorbing agent is directly related to the intensity of UV radiation in the environment . Its stability may also be affected by factors such as temperature and pH .
Análisis Bioquímico
Biochemical Properties
In the human body, Octocrylene, a non-polar compound, undergoes metabolism to become a water-soluble metabolite, 2-Cyano-3,3-diphenylacrylic acid . This metabolite is excreted through the kidneys
Cellular Effects
It is known that CDA exhibits prolonged systemic availability after dermal exposure, which may accumulate in the body .
Molecular Mechanism
It is known that it is a water-soluble metabolite of Octocrylene
Temporal Effects in Laboratory Settings
It is known that CDA exhibits prolonged systemic availability after dermal exposure .
Metabolic Pathways
2-Cyano-3,3-diphenylacrylic acid is involved in the metabolic pathway of Octocrylene, where it is formed as a water-soluble metabolite
Métodos De Preparación
The synthesis of 2-Cyano-3,3-diphenylacrylic acid involves several steps. One method includes the reaction of benzophenone with ethyl cyanoacetate in the presence of a catalyst such as sodium bicarbonate. The reaction is carried out in a solvent like cyclohexane at a temperature of 102-104°C for 16-18 hours. The product is then isolated and purified .
Análisis De Reacciones Químicas
2-Cyano-3,3-diphenylacrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Comparación Con Compuestos Similares
2-Cyano-3,3-diphenylacrylic acid can be compared with other similar compounds such as:
- 2-Cyano-3,3-diphenylpropenoic acid
- α-Cyano-β-diphenylacrylic acid These compounds share similar structures and functions but may differ in their specific applications and reactivity. The unique aspect of 2-Cyano-3,3-diphenylacrylic acid is its role as a primary metabolite of Octocrylene, making it particularly relevant in the context of sunscreen and UV protection .
Propiedades
IUPAC Name |
2-cyano-3,3-diphenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c17-11-14(16(18)19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXIZXFGQGKZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431611 | |
| Record name | 2-cyano-3,3-diphenylacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10380-41-3 | |
| Record name | 2-Cyano-3,3-diphenyl-2-propenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-cyano-3,3-diphenylacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CYANO-3,3-DIPHENYL-2-PROPENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ7EUJ2L2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-cyano-3,3-diphenylacrylic acid and its derivatives?
A1: Research indicates that 2-cyano-3,3-diphenylacrylic acid derivatives have shown potential in two main areas:
- UV absorbers: Esters of 2-cyano-3,3-diphenylacrylic acid, particularly with C6-C18 alkyl or C5-C8 cycloalkyl groups, exhibit strong UV absorption properties. [] These esters are suitable for protecting human skin from harmful UV radiation and preventing color fading in textile materials. []
- Fungicidal agents: Organotin esters of 2-cyano-3,3-diphenylacrylic acid have demonstrated fungicidal activity. [] This property suggests potential applications in agriculture or material protection.
Q2: What is known about the thermal stability of 2-cyano-3,3-diphenylacrylic acid esters?
A2: Organotin esters of 2-cyano-3,3-diphenylacrylic acid are known to undergo decarboxylation upon heating. [] This thermal decomposition leads to the formation of corresponding organotin olefins. [] While the exact decomposition temperatures are not specified in the provided abstracts, this information highlights the importance of considering thermal stability when utilizing these esters in applications involving elevated temperatures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
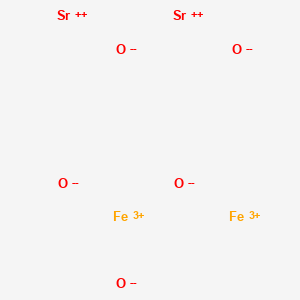
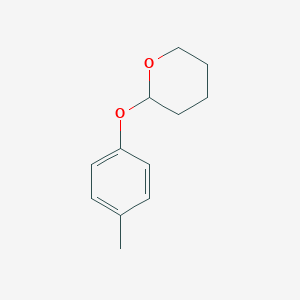
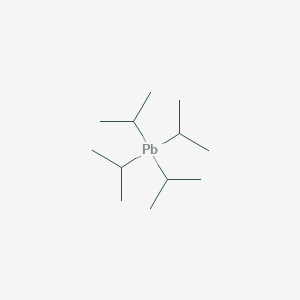
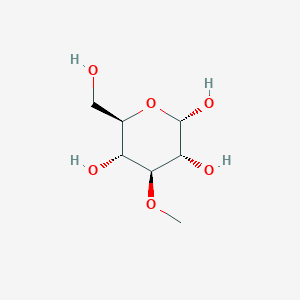
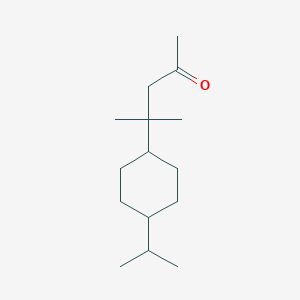
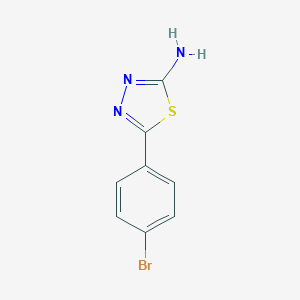
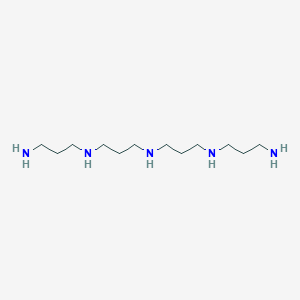
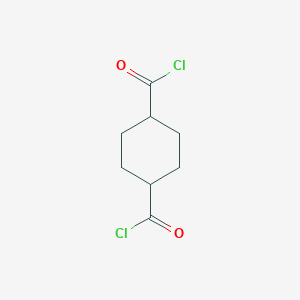
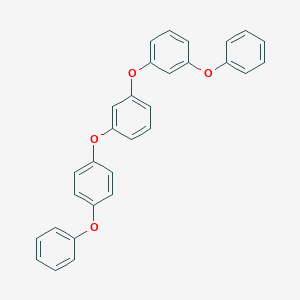
![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)

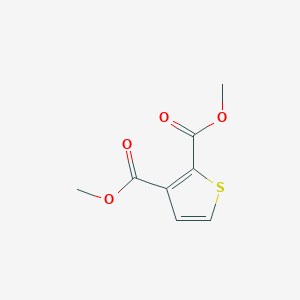
![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)

